Fmoc-N-Me-HomoPhe-OH
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Overview
Description
Fmoc-N-Me-HomoPhe-OH: is a derivative of phenylalanine, an amino acid, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the phenylalanine is methylated at the nitrogen atom. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Solid-Phase Synthesis: One common method for synthesizing Fmoc-N-Me-HomoPhe-OH involves solid-phase peptide synthesis (SPPS) using 2-chlorotrityl chloride (2-CTC) resin as a temporary protective group.
Solution-Phase Synthesis: Another method involves the solution-phase synthesis where the Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated peptide synthesizers and high-throughput purification methods are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Deprotection: The Fmoc group is removed under basic conditions, typically using piperidine in N,N-dimethylformamide (DMF).
Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides to form longer peptide chains.
Common Reagents and Conditions:
Deprotection: 20% piperidine in DMF.
Coupling: DCC and DMAP in dry tetrahydrofuran (THF).
Major Products:
Deprotection: Removal of the Fmoc group yields the free amine.
Coupling: Formation of peptide bonds with other amino acids.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Fmoc-N-Me-HomoPhe-OH is widely used in the synthesis of peptides and proteins due to its stability and ease of deprotection.
Biology and Medicine:
Drug Development: The compound is used in the development of peptide-based drugs and therapeutic agents.
Biomaterials: It is also used in the fabrication of functional biomaterials for various biomedical applications.
Industry:
Mechanism of Action
The primary mechanism of action for Fmoc-N-Me-HomoPhe-OH involves its role as a building block in peptide synthesis. The Fmoc group protects the amine group during synthesis and is removed under basic conditions to allow for further reactions. The methylation at the nitrogen atom provides additional stability and can influence the conformation and activity of the resulting peptides .
Comparison with Similar Compounds
Fmoc-Phe-OH: Similar to Fmoc-N-Me-HomoPhe-OH but without the N-methylation.
Fmoc-Homophe-OH: Similar structure but without the N-methylation.
Uniqueness:
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-2-(methylamino)-4-phenylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c1-27-26(24(28)29,16-15-18-9-3-2-4-10-18)25(30)31-17-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,23,27H,15-17H2,1H3,(H,28,29)/t26-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEWWXZVTPRESL-SANMLTNESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CCC1=CC=CC=C1)(C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@](CCC1=CC=CC=C1)(C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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